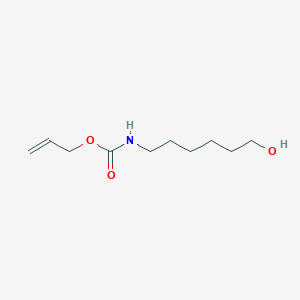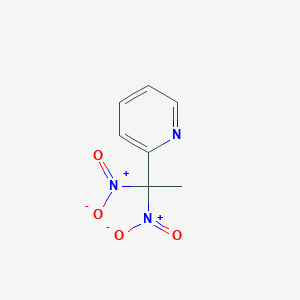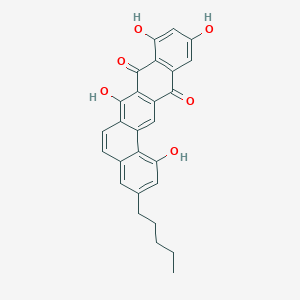
Azetidine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine-2,3-dicarboxylic acid (ADCA) is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ADCA is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. It is synthesized from L-aspartic acid and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action of Azetidine-2,3-dicarboxylic acid is not fully understood. However, it is believed to work by regulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Azetidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using Azetidine-2,3-dicarboxylic acid in lab experiments is its ability to regulate various signaling pathways in the body. This makes it a promising therapeutic agent for a wide range of diseases. However, one limitation of using Azetidine-2,3-dicarboxylic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of Azetidine-2,3-dicarboxylic acid. One potential area of research is its use in the treatment of neurodegenerative diseases. Another potential area of research is its use in the development of novel anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to fully understand the mechanism of action of Azetidine-2,3-dicarboxylic acid and its potential therapeutic applications.
合成方法
Azetidine-2,3-dicarboxylic acid can be synthesized using various methods. One of the most common methods involves the reaction of L-aspartic acid with acetic anhydride in the presence of a catalyst. The resulting product is then cyclized to form Azetidine-2,3-dicarboxylic acid.
科学研究应用
Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
147332-14-7 |
|---|---|
产品名称 |
Azetidine-2,3-dicarboxylic acid |
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC 名称 |
azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
InChI 键 |
BLLPFMQOLSYTBX-UHFFFAOYSA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
同义词 |
2,3-Azetidinedicarboxylicacid(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



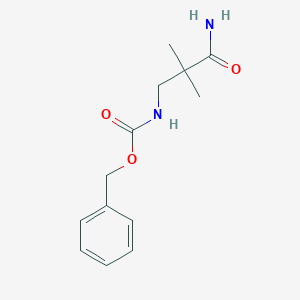
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
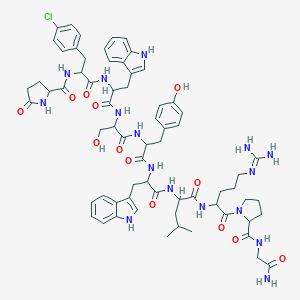
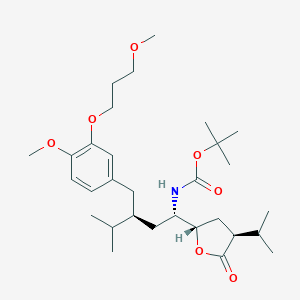

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
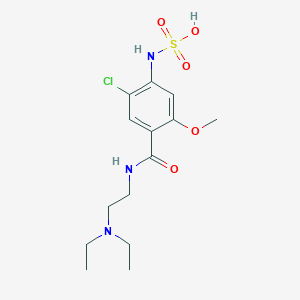
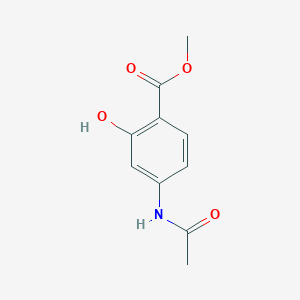

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
